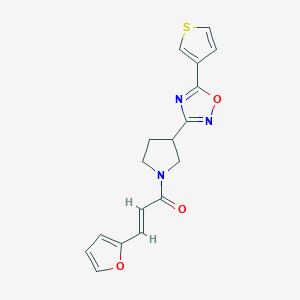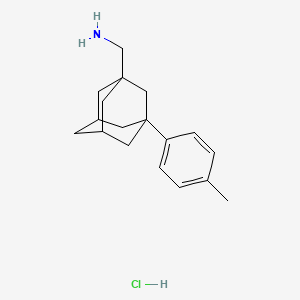![molecular formula C6H8FI B2952740 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2580210-26-8](/img/structure/B2952740.png)
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . BCP derivatives have been extensively used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry .
Synthesis Analysis
The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which could potentially mimic ortho/meta-substituted arenes, has been described . Useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate . After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed .Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . The core of fluoro-bicyclo[1.1.1]pentanes has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis
The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes has been reported . This platform allows the creation of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles from a simple common intermediate .Physical And Chemical Properties Analysis
The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The incorporation of the BCP core into the structure of drugs can enhance their physico-chemical properties .Applications De Recherche Scientifique
Catalytic Applications
1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane and related compounds have been studied for their catalytic properties. For instance, the catalytic dehydrohalogenation of alkyl halides, including fluoro-, chloro-, bromo-, and iodopentanes to yield pentenes, has been explored using metal halide clusters. This process facilitates the conversion of halogenated compounds to olefins under mild conditions, highlighting potential applications in organic synthesis and industrial processes (Kamiguchi et al., 2003).
Synthetic Chemistry
The compound has also been a subject of interest in synthetic chemistry, particularly in the context of metal-halogen exchange reactions and the synthesis of novel structures. For example, 1-Iodobicyclo[1.1.1]pentane reacts cleanly with t-butyllithium via a metal-halogen exchange process, producing 1-lithiobicyclo[1.1.1]pentane. This reaction underscores the importance of the halogen in facilitating such transformations, offering insights into the synthesis of complex organic molecules (E. W. Della & Dennis K. Taylor, 1991).
Material Science
In material science, the synthesis and transformation of organofluorine compounds are of significant interest. Research on the direct fluorination of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate has provided valuable insights into the introduction of fluorine into complex organic frameworks. This research contributes to our understanding of the structural effects of fluorination and its implications for material properties and reactivity (Shtarev et al., 2001).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used as bioisosteric replacements for aromatic rings in drug design . Therefore, the targets would likely depend on the specific aromatic compound that 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is designed to mimic.
Mode of Action
The exact mode of action of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bcp derivatives can mimic the spatial arrangement of atoms in aromatic rings . This allows them to interact with biological targets in a similar manner to the aromatic compounds they replace, potentially leading to similar physiological effects.
Biochemical Pathways
The specific biochemical pathways affected by 1-(Fluoromethyl)-3-iodobicyclo[11Given that bcp derivatives are used as bioisosteric replacements for aromatic compounds , it’s likely that they would affect similar biochemical pathways as the compounds they are designed to mimic.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bcp cores have been extensively studied and proven valuable alternatives to benzene rings . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that the synthesis of bcp derivatives can be achieved through various methods, including photoredox-catalyzed radical addition , which suggests that light could potentially influence the compound’s stability or reactivity.
Propriétés
IUPAC Name |
1-(fluoromethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUQSLQGWKCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2952657.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)
![2-methyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2952663.png)
![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)
![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)


![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2952673.png)

![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)
